molecular formula C20H22N4O3 B2813179 2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034399-11-4

2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide

Cat. No.: B2813179
CAS No.: 2034399-11-4
M. Wt: 366.421
InChI Key: LXMTYQHFRIEGJM-QAQDUYKDSA-N
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Description

2-(benzyloxy)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Significance of Cyanopyrazin-2-yl Motif

  • Synthetic Strategies and Pharmacology of 2-Oxo-3-cyanopyridine Derivatives : A review highlighted the biological significance of cyanopyridine derivatives, including their anticancer, antibacterial, antifungal, sedative, and HIV-1 inhibitory activities. These compounds, due to their high reactivity, serve as important intermediates in organic synthesis, suggesting a potential relation to the research interest in cyanopyrazin-2-yl motifs for therapeutic applications (Ghosh et al., 2015).

Biological and Chemical Research Applications

  • Biological Effects of Acetamide and Formamide Derivatives : A comprehensive review discussed the toxicology of acetamide and its derivatives, including their environmental impact and biological consequences of exposure, which could provide context for the research applications of related acetamide compounds (Kennedy, 2001).

  • Antituberculosis Study of Organotin(IV) Complexes : This review focused on the antituberculosis activity of organotin complexes, demonstrating the importance of chemical structure and ligand environment in their biological activity. The insights could be relevant for understanding the pharmacological potential of compounds with complex structures, including those with acetamide motifs (Iqbal et al., 2015).

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c21-12-18-20(23-11-10-22-18)27-17-8-6-16(7-9-17)24-19(25)14-26-13-15-4-2-1-3-5-15/h1-5,10-11,16-17H,6-9,13-14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMTYQHFRIEGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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